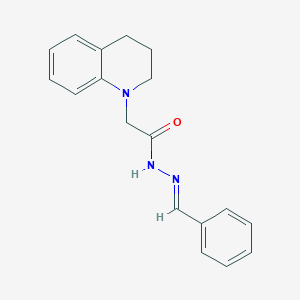
(E)-N'-benzylidene-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N'-benzylidene-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide is a useful research compound. Its molecular formula is C18H19N3O and its molecular weight is 293.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N'-benzylidene-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound features a unique structural framework that combines the hydrazone functional group with a dihydroquinoline moiety, known for its diverse pharmacological properties.
The molecular formula of this compound is C20H21N3O with a molecular weight of approximately 319.41 g/mol. The compound exhibits a high degree of purity, typically around 95% in research applications.
Anticancer Activity
Research indicates that hydrazone derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that related compounds can induce apoptosis in various cancer cell lines by modulating pathways involving reactive oxygen species (ROS) and apoptotic proteins such as caspase-8 and Bcl-2 .
Case Study:
In vitro tests showed that similar dihydroquinoline-based compounds had IC50 values ranging from 3 to 5 µM against liver cancer cell lines (HEPG2 and HCT-116), indicating potent anticancer activity. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell cycle arrest and subsequent cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. In a comparative study on quinoline derivatives, this compound was found to possess notable activity against Mycobacterium tuberculosis strains. The quantitative structure-activity relationship (QSAR) studies indicated that modifications in the molecular structure could enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 10 | Mycobacterium tuberculosis |
| Benzaldehyde nitrogen mustard derivatives | 5 | HEPG2 cancer cells |
| Cu(II) complex of related hydrazones | 3 | HCT-116 cancer cells |
Anthelmintic Activity
Recent studies have explored the anthelmintic potential of quinoline derivatives. In vivo experiments using Heligmosomoides polygyrus demonstrated that compounds with similar structures could effectively reduce nematode populations, suggesting a broader application for this compound in parasitic disease management .
Mechanistic Insights
The biological activities of this compound are attributed to its ability to interact with various cellular targets. Molecular docking studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival and proliferation. For instance, docking against enoyl-acyl carrier protein reductase (InhA) revealed favorable binding energies, indicating potential as an antimycobacterial agent .
科学的研究の応用
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of (E)-N'-benzylidene-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide. For instance, research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Data
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against a range of bacteria and fungi. It shows promising results as an effective agent against resistant strains.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anthelmintic Activity
Recent studies have highlighted the potential of this compound as an anthelmintic agent. In vivo studies conducted on nematodes have shown significant efficacy in reducing parasite load.
Case Study: Anthelmintic Efficacy
A study involving Heligmosomoides polygyrus demonstrated that treatment with this compound resulted in a significant decrease in worm burden compared to control groups, indicating its potential for treating parasitic infections in humans and animals .
特性
IUPAC Name |
N-[(E)-benzylideneamino]-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(20-19-13-15-7-2-1-3-8-15)14-21-12-6-10-16-9-4-5-11-17(16)21/h1-5,7-9,11,13H,6,10,12,14H2,(H,20,22)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCMOIXVRLCDSZ-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)NN=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)N/N=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













